

"N,N-Diethyl hexylone hydrochloride" molecular formula C17H25NO3 • HCl

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Compound of Interest

N,N-Diethyl hexylone
hydrochloride

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N,N-Diethyl Hexylone Hydrochloride: A Technical Guide

Molecular Formula: C17H25NO3 • HCl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl hexylone hydrochloride is a synthetic cathinone, a class of psychoactive substances characterized by a β-keto-phenethylamine core structure. As a research chemical, a thorough understanding of its chemical, pharmacological, and toxicological properties is essential for the scientific community. This technical guide provides a comprehensive overview of **N,N-Diethyl hexylone hydrochloride**, including its physicochemical characteristics, analytical methods for its identification, and an exploration of its presumed pharmacological mechanism of action and toxicological profile, largely inferred from its close structural analog, N-ethyl-hexedrone. Detailed experimental protocols for synthesis, characterization, and in vitro metabolism are also presented to facilitate further research.

Chemical and Physical Data

N,N-Diethyl hexylone hydrochloride is the hydrochloride salt of N,N-Diethyl hexylone. The fundamental physicochemical properties of this compound are summarized in the table below.



Property	Value	Reference
Formal Name	1-(1,3-benzodioxol-5-yl)-2- (diethylamino)-1-hexanone, monohydrochloride	[1]
Molecular Formula	C17H25NO3 • HCl	[1]
Formula Weight	327.9 g/mol	[1]
CAS Number	17763-17-6	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
UV λmax	237, 285, 324 nm	[1]
Solubility	DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml	[1]

Synthesis

While a specific synthesis protocol for N,N-Diethyl hexylone is not readily available in the peer-reviewed literature, a general synthesis for β -keto phenethylamines can be adapted. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of N,N-Diethyl Hexylone Hydrochloride

Step 1: Bromination of 1-(1,3-benzodioxol-5-yl)-1-hexanone

- To a solution of 1-(1,3-benzodioxol-5-yl)-1-hexanone in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
- Reflux the mixture under inert atmosphere for several hours until the starting material is consumed (monitored by TLC).



- Cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
- Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Amination with Diethylamine

- Dissolve the crude α-bromo ketone in a polar aprotic solvent like acetonitrile.
- Add an excess of diethylamine to the solution. The reaction is typically carried out at room temperature and stirred for 24-48 hours.
- Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
- Purify the resulting crude N,N-Diethyl hexylone base by column chromatography on silica gel.

Step 3: Salt Formation

- Dissolve the purified N,N-Diethyl hexylone base in a suitable organic solvent such as diethyl ether or ethyl acetate.
- Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield
 N,N-Diethyl hexylone hydrochloride.



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Caption: Synthetic workflow for N,N-Diethyl hexylone HCl.



Analytical Characterization

A combination of analytical techniques is employed for the unequivocal identification and characterization of **N,N-Diethyl hexylone hydrochloride**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like synthetic cathinones.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.
- Injection: Inject 1 μL of the sample into the GC-MS system.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: 230 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

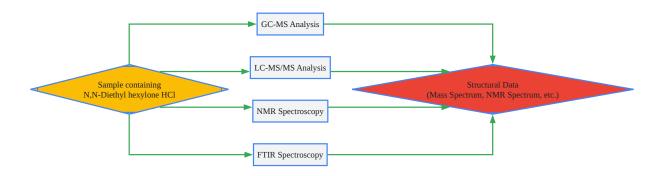


LC-MS/MS provides high sensitivity and selectivity for the analysis of synthetic cathinones in various matrices.

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation: Prepare a 1 μ g/mL solution of the analyte in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- LC Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from low to high percentage of mobile phase B.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.





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Caption: Analytical workflow for compound identification.

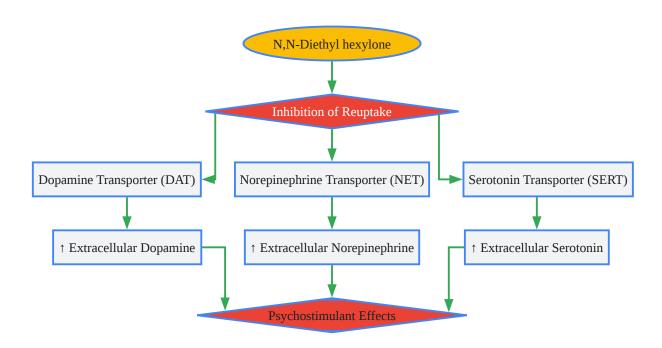
Pharmacology

The primary pharmacological action of synthetic cathinones is the modulation of monoamine neurotransmitter systems.[2][3] They typically act as reuptake inhibitors and/or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

Mechanism of Action

Based on its structural similarity to other N,N-dialkylated cathinones, N,N-Diethyl hexylone is presumed to act as a monoamine transporter inhibitor. This action leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing neurotransmission.





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Caption: Presumed mechanism of action at monoamine transporters.

In Vitro Pharmacology (Data from N-ethyl-hexedrone)

Quantitative pharmacological data for N,N-Diethyl hexylone is not currently available. However, data from its close structural analog, N-ethyl-hexedrone (NEH), which differs by a single ethyl group on the nitrogen, provides valuable insight. A study on N-ethyl-hexedrone analogues reported the following IC₅₀ values for monoamine transporter inhibition.[4][5]

Transporter	IC ₅₀ (nM) for N-ethyl-hexedrone
Dopamine Transporter (DAT)	46.7
Serotonin Transporter (SERT)	978



These values suggest that N-ethyl-hexedrone is a potent and selective dopamine reuptake inhibitor. It is plausible that N,N-Diethyl hexylone exhibits a similar pharmacological profile.

Toxicology

The toxicological profile of N,N-Diethyl hexylone has not been extensively studied. However, based on the known effects of other synthetic cathinones, potential adverse effects may include cardiovascular, neurological, and psychiatric symptoms.[6]

Cytotoxicity (Data from N-ethyl-hexedrone)

A study investigating the cytotoxicity of N-ethyl-hexedrone (NEH) in a neuronal cell line (SH-SY5Y) provides an indication of its potential toxicity.[7]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

- Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach a confluency of 80-90%.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., 0.1 μM to 1000 μM) for 24 hours.
- MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value.

The study on N-ethyl-hexedrone reported a significant decrease in cell viability in a concentration-dependent manner.[7]



In Vitro Metabolism

The metabolism of synthetic cathinones typically involves Phase I (functionalization) and Phase II (conjugation) reactions.[1][8]

Predicted Metabolic Pathways

Based on the metabolism of other cathinones, the expected metabolic pathways for N,N-Diethyl hexylone include:

- N-de-ethylation: Stepwise removal of the ethyl groups from the nitrogen atom.
- β-keto reduction: Reduction of the ketone group to a hydroxyl group.
- Hydroxylation: Addition of a hydroxyl group to the hexyl chain or the aromatic ring.
- Demethylenation: Opening of the methylenedioxy ring.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

- Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLMs), the test compound (N,N-Diethyl hexylone), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
- Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding a quenching solvent such as ice-cold acetonitrile.
- Sample Preparation: Centrifuge the mixture to precipitate the proteins. Analyze the supernatant.
- Analysis: Identify the metabolites using LC-MS/MS by comparing the chromatograms of the incubated samples with control samples (without NADPH or without the compound).





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